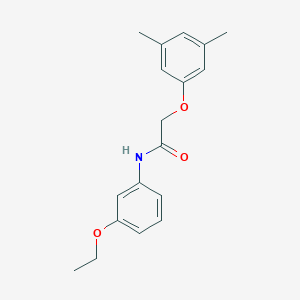![molecular formula C12H14N2O2 B268704 3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)
3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Cyclopropylcarbonyl)amino]-N-methylbenzamide is a synthetic compound that is widely used in scientific research for its potential therapeutic properties. This compound is also known as CX-5461 and is a small molecule inhibitor of RNA polymerase I transcription.
Mechanism of Action
CX-5461 works by targeting RNA polymerase I transcription, which is overactive in cancer cells. By inhibiting this process, CX-5461 prevents cancer cells from growing and dividing, leading to their eventual death. The mechanism of action of CX-5461 is complex and involves several molecular pathways.
Biochemical and Physiological Effects:
CX-5461 has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. CX-5461 has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
CX-5461 has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce DNA damage. However, CX-5461 also has several limitations, including its complex synthesis method, potential toxicity, and limited solubility in water.
Future Directions
There are several future directions for research on CX-5461. One area of research is to investigate the potential of CX-5461 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to explore the potential of CX-5461 in the treatment of other diseases, such as neurodegenerative disorders and viral infections. Additionally, further research is needed to optimize the synthesis method of CX-5461 and to investigate its potential toxicity and side effects.
In conclusion, CX-5461 is a synthetic compound that has shown great promise in scientific research for its potential therapeutic properties in cancer treatment. Its selectivity for cancer cells and ability to induce DNA damage make it an attractive candidate for further research. However, further studies are needed to optimize its synthesis method, investigate its potential toxicity, and explore its potential in the treatment of other diseases.
Synthesis Methods
The synthesis of CX-5461 involves several steps, including the reaction between N-methylbenzamide and cyclopropylcarbonyl chloride to form the intermediate, which is then subjected to further reactions to obtain the final product. The synthesis of CX-5461 is a complex process that requires expertise and specialized equipment.
Scientific Research Applications
CX-5461 has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for cancer cell growth and proliferation. CX-5461 has been found to be effective against a range of cancer types, including breast, ovarian, and pancreatic cancer.
properties
Product Name |
3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-methylbenzamide |
InChI |
InChI=1S/C12H14N2O2/c1-13-11(15)9-3-2-4-10(7-9)14-12(16)8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
WQTIZLHGPNDANY-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2CC2 |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)



![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)

![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)